![molecular formula C16H18O2 B14442776 4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol CAS No. 79588-44-6](/img/structure/B14442776.png)
4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol is an organic compound that features a biphenyl group linked to a butanol chain via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol typically involves the reaction of 4-hydroxybiphenyl with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybiphenyl attacks the carbon atom bonded to the chlorine in 4-chlorobutan-1-ol, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-[([1,1’-Biphenyl]-4-yl)oxy]butanal.
Reduction: The biphenyl group can be reduced under specific conditions to form a hydrogenated biphenyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
Oxidation: 4-[([1,1’-Biphenyl]-4-yl)oxy]butanal
Reduction: Hydrogenated biphenyl derivatives
Substitution: Various substituted biphenyl derivatives depending on the reagent used
Applications De Recherche Scientifique
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The biphenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Similar biphenyl structure but with a ketone functional group instead of a hydroxyl group.
Tetrakis[(1,1’-biphenyl-4-yl)oxy]phthalocyanine: Contains multiple biphenyl groups linked to a phthalocyanine core.
4,4’-(1,1’-Biphenyl-4,4’-diyldioxy)dianiline: Features biphenyl groups linked to aniline derivatives.
Uniqueness
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol is unique due to its combination of a biphenyl group and a butanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives.
Propriétés
Numéro CAS |
79588-44-6 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
4-(4-phenylphenoxy)butan-1-ol |
InChI |
InChI=1S/C16H18O2/c17-12-4-5-13-18-16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,17H,4-5,12-13H2 |
Clé InChI |
LDHCMYHXKTWKHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



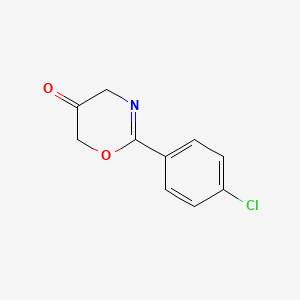
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
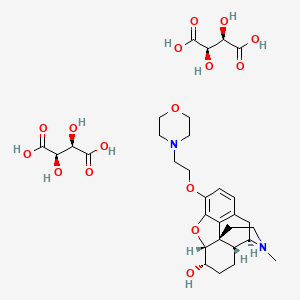
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
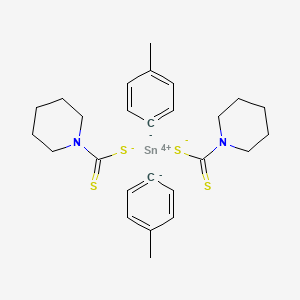
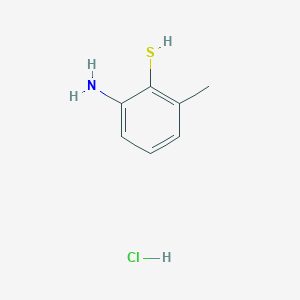
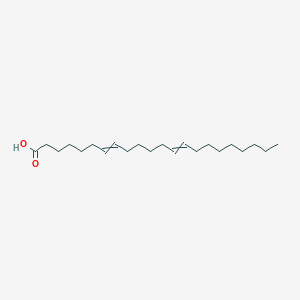
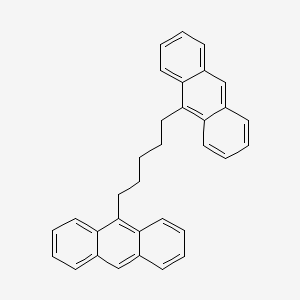

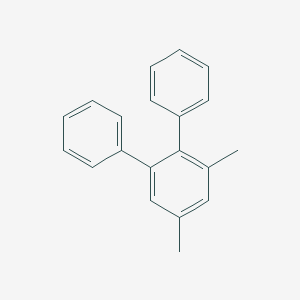

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

